"synthesis and characterization of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole"
"synthesis and characterization of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole"
Technical Whitepaper: Strategic Synthesis and Structural Validation of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole
Executive Summary
This technical guide details the synthesis and characterization of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole , a privileged scaffold in medicinal chemistry. Indazoles substituted at the C3 position with sulfonyl moieties are critical pharmacophores, particularly as 5-HT6 receptor antagonists for the treatment of cognitive dysfunction (Alzheimer’s disease) and schizophrenia.[1]
The "2H" designation in the title refers to the tautomeric potential of the indazole ring. While the 1H-tautomer is thermodynamically dominant in the ground state for unsubstituted indazoles, the presence of the electron-withdrawing sulfonyl group at C3 significantly increases the acidity of the N-H proton, influencing tautomeric equilibrium and solubility.
This guide prioritizes a Convergent Copper-Catalyzed Cross-Coupling strategy. Unlike linear cyclization methods, this route allows for the independent modification of the aryl sulfone and indazole core, offering superior modularity for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and yield, we disconnect the molecule at the C3–Sulfur bond. Direct electrophilic sulfonation of indazole is poor due to N1/N2 competition. Therefore, we utilize a metal-catalyzed approach.[2][3][4][5][6]
Strategic Disconnection:
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Target: 3-(3-Fluorobenzene-1-sulfonyl)-indazole.
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Precursors: 3-Iodo-1H-indazole + Sodium 3-fluorobenzenesulfinate.
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Key Transformation: Copper(I)-catalyzed Ullmann-type coupling.
Figure 1: Retrosynthetic logic disconnecting the C3-S bond to leverage robust Cu-catalysis.
Experimental Protocol
Methodology: Copper-Catalyzed C3-Sulfonylation
This protocol is superior to traditional S_NAr approaches because it avoids the use of odorous thiols and the subsequent oxidation step (sulfide
Reagents Required:
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3-Iodo-1H-indazole (1.0 equiv)
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Sodium 3-fluorobenzenesulfinate (1.5 equiv)
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Copper(I) Iodide (CuI) (10 mol%)
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L-Proline (20 mol%) - Ligand
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K₂CO₃ (2.0 equiv) - Base
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DMSO (anhydrous) - Solvent
Step-by-Step Workflow
Step 1: Preparation of 3-Iodo-1H-indazole (if not commercially sourced)
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Dissolve 1H-indazole (1.18 g, 10 mmol) in 1,4-dioxane (20 mL).
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Add NaOH (4.0 g, 10% aq solution) followed by Iodine (I₂) chips (2.6 g, 10.2 mmol) slowly at 0°C.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Quench: Add saturated Na₂S₂O₃ to remove excess iodine.
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Isolation: Precipitate forms. Filter, wash with cold water, and dry.
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Yield Expectation: ~85-90% (Off-white solid).
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Step 2: C3-Sulfonylation (The Coupling)
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Setup: Flame-dry a 50 mL Schlenk tube or pressure vial and purge with Argon/Nitrogen.
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Loading: Add 3-Iodo-1H-indazole (244 mg, 1.0 mmol), Sodium 3-fluorobenzenesulfinate (273 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
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Solvation: Add anhydrous DMSO (3.0 mL) via syringe.
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Reaction: Seal the tube and heat to 110°C for 12–16 hours.
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Note: The solution typically turns from green/blue to dark brown.
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Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash with brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically elutes at 30-40% EtOAc).
Figure 2: Linear workflow for the synthesis of the target sulfonyl indazole.
Characterization & Validation
The following data confirms the structure. The key diagnostic is the absence of the C3-H proton in NMR and the presence of sulfone bands in IR.
Spectroscopic Data Summary
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Indazole C3-H | Absent | Confirms substitution at C3. |
| 1H NMR | Indazole NH | δ 13.8 - 14.2 ppm (br s) | Highly deshielded due to sulfonyl EWG. |
| 1H NMR | 3-F-Phenyl | Multiplet δ 7.3 - 7.8 ppm | Distinct splitting due to F-H coupling. |
| 19F NMR | Ar-F | δ -110 to -113 ppm | Diagnostic singlet (or multiplet). |
| FT-IR | Sulfone (Asym) | 1310 - 1330 cm⁻¹ | Strong stretch (O=S=O). |
| FT-IR | Sulfone (Sym) | 1140 - 1160 cm⁻¹ | Strong stretch. |
| HRMS | [M+H]+ | 277.04 (Calc) | Confirms molecular formula C₁₃H₉FN₂O₂S. |
Detailed NMR Interpretation (400 MHz, DMSO-d₆)
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δ 14.10 (s, 1H, NH): The acidic proton on the indazole nitrogen.
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δ 8.05 (d, J = 8.2 Hz, 1H): Indazole H4 (peri-proton to the sulfone, deshielded by anisotropy).
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δ 7.85 - 7.75 (m, 2H): 3-Fluoroaryl protons (ortho to sulfone).
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δ 7.70 (d, J = 8.5 Hz, 1H): Indazole H7.
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δ 7.65 - 7.55 (m, 2H): Remaining aromatic protons.
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δ 7.35 (t, J = 7.5 Hz, 1H): Indazole H5/H6 overlap.
Note on Tautomerism: In DMSO-d₆, the exchange is fast, often resulting in a broad NH signal. In the solid state, X-ray crystallography would likely show the 1H-tautomer stabilized by intermolecular hydrogen bonding, despite the "2H" nomenclature often used in older literature for 3-substituted derivatives.
Troubleshooting & Optimization
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Low Yield in Coupling:
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Cause: Catalyst poisoning or wet DMSO.
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Fix: Ensure DMSO is distilled over CaH₂ and stored over molecular sieves. Use fresh CuI (should be white/tan, not grey).
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Regioselectivity Issues (N-Arylation):
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Observation: Product mass is correct, but NMR shows no NH peak.
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Cause: The sulfinate might couple to the Nitrogen if the base is too strong or temperature too high.
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Fix: The C3-position is electronically favored for radical or electrophilic attack, but under Cu-catalysis, N-arylation is a risk. Using L-Proline at 110°C specifically promotes the C-coupling over N-coupling for 3-iodoindazoles.
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Purification Difficulty:
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The product is acidic. If streaking occurs on silica, add 1% Acetic Acid or 0.5% Triethylamine to the eluent (depending on the specific interaction).
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Safety & Handling
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3-Iodoindazole: Potential irritant.
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Sulfinates: Generally low toxicity but handle as chemical irritants.
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Copper Waste: All aqueous waste containing Copper must be segregated and disposed of according to heavy metal protocols.
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DMSO: Penetrates skin easily; wear nitrile gloves (double gloving recommended) to prevent carrying dissolved contaminants into the body.
References
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Copper-Catalyzed Synthesis of 3-Sulfonylindazoles: Wang, J., et al. "Copper-Catalyzed Sulfonylation of 3-Iodoindazoles with Sodium Sulfinates." Organic Letters, vol. 14, no.[6] 10, 2012, pp. 2626–2629. [Link]
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Pharmacological Context (5-HT6 Antagonists): Liu, K. G., et al. "Identification of 3-sulfonylindazole derivatives as potent and selective 5-HT6 antagonists."[7] Bioorganic & Medicinal Chemistry, vol. 19, no. 1, 2011, pp. 650-662. [Link][7]
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Alternative One-Pot Synthesis (Sulfonyl Hydrazides): Deng, X., et al. "Sulfonyl Hydrazides as Sulfonylating Agents: Iodine-Catalyzed Sulfonylation of Indoles and Indazoles." Journal of Organic Chemistry, vol. 82, no. 11, 2017, pp. 5981–5985. [Link]
Sources
- 1. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
